molecular formula C20H27FN2O3 B7031305 N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7031305
M. Wt: 362.4 g/mol
InChI Key: MHBHHAVJEDZEMF-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethyl group, a methylcyclohexyl group, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-13-5-7-17(8-6-13)23-11-15(10-19(23)25)20(26)22-18(12-24)14-3-2-4-16(21)9-14/h2-4,9,13,15,17-18,24H,5-8,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBHHAVJEDZEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CC(CC2=O)C(=O)NC(CO)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl and hydroxyethyl groups, and the attachment of the methylcyclohexyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Hydroxyethyl Group: This can be done through hydroxylation reactions.

    Incorporation of the Methylcyclohexyl Group: This step may involve alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
  • N-[1-(3-bromophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
  • N-[1-(3-methylphenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-[1-(3-fluorophenyl)-2-hydroxyethyl]-1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for various applications in research and industry.

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